Troglitazone-d4
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Overview
Description
Troglitazone-d4 is a deuterated form of Troglitazone, a thiazolidinedione antidiabetic agent. Troglitazone was initially developed for the treatment of Type II diabetes mellitus by improving insulin sensitivity. it was withdrawn from the market due to concerns about hepatotoxicity . This compound is primarily used as an internal standard in mass spectrometry for the quantification of Troglitazone .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Troglitazone-d4 involves the incorporation of deuterium atoms into the Troglitazone molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. The reaction conditions typically involve the use of catalysts and specific temperature and pressure settings to ensure the efficient incorporation of deuterium atoms .
Industrial Production Methods
Industrial production of this compound follows similar principles as the laboratory synthesis but on a larger scale. The process involves the use of deuterated starting materials and optimized reaction conditions to achieve high yields and purity. The final product is then purified using techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Troglitazone-d4 undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone metabolites, which are reactive and can lead to toxicity.
Reduction: Reduction reactions can convert this compound to its corresponding alcohol derivatives.
Substitution: Substitution reactions can occur at the aromatic rings, leading to the formation of various derivatives.
Common Reagents and Conditions
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Substitution reactions often involve the use of halogenating agents and catalysts under controlled temperature and pressure.
Major Products Formed
The major products formed from these reactions include quinone metabolites, alcohol derivatives, and various substituted aromatic compounds .
Scientific Research Applications
Troglitazone-d4 is widely used in scientific research, particularly in the following areas:
Chemistry: As an internal standard in mass spectrometry for the quantification of Troglitazone and its metabolites.
Biology: In studies investigating the metabolic pathways and mechanisms of action of Troglitazone.
Medicine: In research focused on understanding the pharmacokinetics and pharmacodynamics of Troglitazone.
Mechanism of Action
Troglitazone-d4, like Troglitazone, exerts its effects by activating peroxisome proliferator-activated receptors (PPARs). It is a ligand for both PPARα and PPARγ, with a higher affinity for PPARγ. Activation of these receptors leads to the regulation of insulin-responsive genes, improving insulin sensitivity and glucose metabolism . This compound also contains an α-tocopheroyl moiety, potentially giving it vitamin E-like activity .
Comparison with Similar Compounds
Similar Compounds
Pioglitazone: Another thiazolidinedione antidiabetic agent with a similar mechanism of action but a different safety profile.
Rosiglitazone: Similar to Troglitazone in its mechanism of action but with a different risk profile for cardiovascular events.
Uniqueness
Troglitazone-d4 is unique due to its deuterated nature, which makes it an ideal internal standard for mass spectrometry. This allows for more accurate quantification of Troglitazone and its metabolites in various research applications .
Properties
Molecular Formula |
C24H27NO5S |
---|---|
Molecular Weight |
445.6 g/mol |
IUPAC Name |
5-[[2,3,5,6-tetradeuterio-4-[(6-hydroxy-2,5,7,8-tetramethyl-3,4-dihydrochromen-2-yl)methoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C24H27NO5S/c1-13-14(2)21-18(15(3)20(13)26)9-10-24(4,30-21)12-29-17-7-5-16(6-8-17)11-19-22(27)25-23(28)31-19/h5-8,19,26H,9-12H2,1-4H3,(H,25,27,28)/i5D,6D,7D,8D |
InChI Key |
GXPHKUHSUJUWKP-KDWZCNHSSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1CC2C(=O)NC(=O)S2)[2H])[2H])OCC3(CCC4=C(O3)C(=C(C(=C4C)O)C)C)C)[2H] |
Canonical SMILES |
CC1=C(C2=C(CCC(O2)(C)COC3=CC=C(C=C3)CC4C(=O)NC(=O)S4)C(=C1O)C)C |
Origin of Product |
United States |
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